tert-Butyl (6-(3-ethynylphenoxy)hexyl)carbamate
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Overview
Description
tert-Butyl (6-(3-ethynylphenoxy)hexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethynylphenoxy group, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(3-ethynylphenoxy)hexyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-(3-ethynylphenoxy)hexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (6-(3-ethynylphenoxy)hexyl)carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions and reagents used.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl (6-(3-ethynylphenoxy)hexyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. It is explored for its potential as a pharmacophore in the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-(3-ethynylphenoxy)hexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The ethynyl group plays a crucial role in the compound’s reactivity and its ability to form covalent bonds with the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
- tert-Butyl (3-ethynylphenyl)carbamate
- tert-Butyl (6-phenoxyhexyl)carbamate
- tert-Butyl (6-(4-ethynylphenoxy)hexyl)carbamate
Comparison: tert-Butyl (6-(3-ethynylphenoxy)hexyl)carbamate is unique due to the presence of the ethynyl group at the 3-position of the phenoxy ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The position of the ethynyl group influences the compound’s ability to participate in specific chemical reactions and its interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[6-(3-ethynylphenoxy)hexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-5-16-11-10-12-17(15-16)22-14-9-7-6-8-13-20-18(21)23-19(2,3)4/h1,10-12,15H,6-9,13-14H2,2-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZZARHQTPLTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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